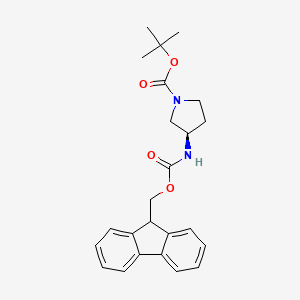

(R)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate

CAS No.: 352530-40-6

Cat. No.: VC3807721

Molecular Formula: C24H28N2O4

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 352530-40-6 |

|---|---|

| Molecular Formula | C24H28N2O4 |

| Molecular Weight | 408.5 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C24H28N2O4/c1-24(2,3)30-23(28)26-13-12-16(14-26)25-22(27)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,27)/t16-/m1/s1 |

| Standard InChI Key | WTCWZRXHMNBOCY-MRXNPFEDSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure centers on a pyrrolidine ring, a five-membered secondary amine heterocycle. The tert-butyloxycarbonyl (Boc) group protects the pyrrolidine nitrogen, while the Fmoc group shields the amino moiety at the 3-position. This dual protection strategy enables sequential deprotection during solid-phase peptide synthesis (SPPS), a feature critical for constructing complex peptides . The (R)-stereochemistry at the 3-position ensures spatial alignment essential for interactions in chiral environments, such as enzyme active sites .

Physicochemical Properties

Key physicochemical parameters include:

The Fmoc group’s UV activity (λmax ≈ 300 nm) facilitates real-time monitoring during synthesis .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step protection of pyrrolidine derivatives:

-

Amination of Pyrrolidine: (R)-3-aminopyrrolidine is reacted with di-tert-butyl dicarbonate (Boc₂O) to introduce the Boc group at the nitrogen .

-

Fmoc Protection: The free amine at the 3-position is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base like triethylamine .

-

Purification: Chromatography (silica gel, ethyl acetate/hexane) yields the final product with >97% purity .

A typical procedure from describes dissolving (R)-N-Boc-3-pyrrolidinol in dichloromethane, adding methanesulfonyl chloride, and stirring to achieve mesylation. This intermediate is then coupled with Fmoc-Cl under basic conditions.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous-flow reactors minimize side reactions like epimerization, ensuring stereochemical integrity . Solvent selection (e.g., 2-Me-THF over DMF) aligns with green chemistry principles, reducing environmental impact .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the compound serves as a proline derivative with orthogonal protection:

-

Fmoc Removal: Pyrrolidine or piperidine (20% v/v) cleaves the Fmoc group under mild conditions, exposing the amine for subsequent coupling .

-

Boc Stability: The Boc group remains intact during Fmoc deprotection, enabling segmental synthesis of branched peptides .

For example, demonstrates its use in “proline editing,” where 4R-hydroxyproline residues are modified post-synthesis to introduce fluorophores or biotin tags.

Asymmetric Catalysis

The chiral pyrrolidine framework acts as a ligand in organocatalytic reactions. In aldol reactions, it facilitates enantioselective C–C bond formation, critical for synthesizing β-hydroxy amino acids .

Biological and Pharmacological Relevance

Drug Intermediate

The compound is a precursor to protease inhibitors (e.g., HIV-1 protease inhibitors) where pyrrolidine mimics the transition state of peptide hydrolysis .

Bioconjugation

Functionalization via Mitsunobu or click chemistry introduces imaging agents (e.g., fluorophores) for diagnostic peptides .

Recent Advancements

Solvent Optimization

Recent studies advocate using pyrrolidine over piperidine for Fmoc removal in polar aprotic solvents (e.g., DMSO/EtOAc), reducing aspartimide side products by 30% .

Stereoelectronic Effects

Modifying the 4-position of proline derivatives (e.g., 4-fluoroproline) alters peptide backbone conformation, enhancing receptor binding affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume